molecular formula C19H16O5 B12623512 5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one CAS No. 946534-23-2

5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one

Cat. No.: B12623512
CAS No.: 946534-23-2
M. Wt: 324.3 g/mol
InChI Key: UCJJENPZLWDBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by having one or more rings fused onto the phenyl-substituted benzopyran framework . This particular compound is notable for its unique structure, which includes both methoxy and dihydro functionalities.

Preparation Methods

The synthesis of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzopyran framework, followed by the introduction of methoxy groups and the formation of the dihydrobenzoxepin ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.

    Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, often leading to the formation of simpler compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and dihydrobenzoxepin ring play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-d

Properties

IUPAC Name

5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJJENPZLWDBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C4=C(C=C(C=C4)OC)OCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723450
Record name 5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946534-23-2
Record name 5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.